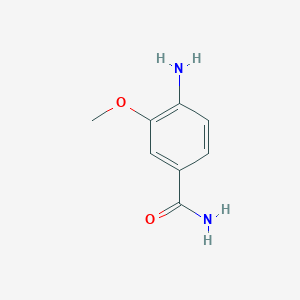

4-Amino-3-methoxybenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,9H2,1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMIFTBDWIPJACS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50707719 | |

| Record name | 4-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211374-82-2 | |

| Record name | 4-Amino-3-methoxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211374-82-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-methoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50707719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-3-methoxybenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 4-Amino-3-methoxybenzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3-methoxybenzamide is a substituted aromatic amide that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique arrangement of an amino, a methoxy, and a benzamide moiety on a benzene ring provides a scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Chemical Identity and Physical Properties

This compound is an organic compound with the systematic IUPAC name this compound. It is crucial to distinguish it from its isomer, 3-amino-4-methoxybenzamide, as their distinct substitution patterns lead to different chemical and biological properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 211374-82-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| Appearance | Pale beige powder | Vendor Information |

| Solubility | Due to the presence of polar functional groups (amino and amide) and a nonpolar aromatic ring, this compound is expected to be sparingly soluble in water and more soluble in organic solvents like ethanol, DMSO, and DMF. | Predicted |

| Melting Point | Not explicitly available in the searched literature. | - |

| Boiling Point | Not explicitly available in the searched literature. | - |

Synthesis of this compound

A primary and logical synthetic route to this compound involves the reduction of its nitro precursor, 3-Methoxy-4-nitrobenzamide.[2] This two-step process begins with the synthesis of the nitro intermediate followed by its reduction to the desired amine.

Synthesis of the Precursor: 3-Methoxy-4-nitrobenzamide

The synthesis of 3-Methoxy-4-nitrobenzamide can be achieved from 3-methoxy-4-nitrobenzoic acid.[3]

Caption: Diversification points on the this compound scaffold.

The presence of the amino group allows for the introduction of various side chains and heterocyclic systems, which can modulate the compound's interaction with biological targets. The methoxy group can influence the compound's lipophilicity and metabolic stability. The benzamide moiety itself is a common pharmacophore in many approved drugs. Researchers can leverage this scaffold to design and synthesize libraries of novel compounds for screening against a variety of therapeutic targets.

Safety and Handling

Note: Specific toxicity data for this compound is not available. The following are general safety precautions for handling similar aromatic amines and amides.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of medicinal chemistry. Its synthesis from readily available starting materials and the presence of multiple functional groups for derivatization make it an attractive building block for the development of new therapeutic agents. While a comprehensive set of experimental data for this specific compound is not yet widely published, this guide provides a solid foundation of its known properties, a reliable synthetic pathway, and predicted analytical characteristics to aid researchers in their work. Further investigation into the biological activities of its derivatives is warranted and could lead to the discovery of novel drug candidates.

References

B[4]enchChem. (2025). Potential Therapeutic Applications of Substituted Benzamides: A Technical Guide. Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(194). R[5]esearchGate. (2025). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Request PDF. S[1]anta Cruz Biotechnology. (n.d.). This compound. C[2]hemicalBook. (n.d.). This compound synthesis. K[6]umar, A., Narasimhan, B., & Kumar, D. (2007). Synthesis, antimicrobial, and QSAR studies of substituted benzamides. Bioorganic & Medicinal Chemistry, 15(12), 4113-4124. B[7]LD Pharm. (n.d.). 866329-57-9|4-Amino-3-methoxy-N-methylbenzamide. S[8]emantic Scholar. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. C[3]hemicalBook. (n.d.). 3-Methoxy-4-nitrobenzamide synthesis. P[9]ubChem. (n.d.). 3-Amino-4-methoxybenzamide. A[10]IR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS. B[11]iosynth. (n.d.). 3-Amino-4-methoxybenzamide | 17481-27-5 | FA64884. N[12]IST. (n.d.). 3-Amino-4-methoxybenzamide. B[13]enchChem. (2025). Spectroscopic Analysis of 4-Amino-N-(3,5-dichlorophenyl)benzamide: A Technical Guide. P[14]ubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. G[15]oogle Patents. (n.d.). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline. R[16]esearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... N[17]IST. (n.d.). 3-Amino-4-methoxybenzamide. P[18]ubChem. (n.d.). 4-Amino-3-methoxybenzaldehyde. P[19]ubChem. (n.d.). 3-Amino-4-methoxybenzanilide. N[20]ew Journal of Chemistry (RSC Publishing). (n.d.). Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles. P[21]ubChemLite. (n.d.). 3-methoxy-4-nitrobenzamide (C8H8N2O4). M[22]DPI. (n.d.). Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action. R[23]esearchGate. (n.d.). Preparation of 3-amino-4-methoxy-acetanilide from 3-nitro-4-methoxy-acetanilide by catalytic hydrogenation. A[24]merigo Scientific. (n.d.). This compound.

Sources

- 1. scbt.com [scbt.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Methoxy-4-nitrobenzamide synthesis - chemicalbook [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, antimicrobial, and QSAR studies of substituted benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 866329-57-9|4-Amino-3-methoxy-N-methylbenzamide|BLD Pharm [bldpharm.com]

- 8. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry | Semantic Scholar [semanticscholar.org]

- 9. 3-Amino-4-methoxybenzamide | C8H10N2O2 | CID 87135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. air.unimi.it [air.unimi.it]

- 11. 3-Amino-4-methoxybenzamide | 17481-27-5 | FA64884 [biosynth.com]

- 12. 3-Amino-4-methoxybenzamide [webbook.nist.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline - Google Patents [patents.google.com]

- 16. researchgate.net [researchgate.net]

- 17. 3-Amino-4-methoxybenzamide [webbook.nist.gov]

- 18. 4-Amino-3-methoxybenzaldehyde | C8H9NO2 | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Hydrogenation of 3-nitro-4-methoxy-acetylaniline with H2 to 3-amino-4-methoxy-acetylaniline catalyzed by bimetallic copper/nickel nanoparticles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. PubChemLite - 3-methoxy-4-nitrobenzamide (C8H8N2O4) [pubchemlite.lcsb.uni.lu]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. This compound - Amerigo Scientific [amerigoscientific.com]

Part 1: Foundational Analysis - Molecular Mass and Formula

An In-depth Technical Guide to the Structure Elucidation of 4-Amino-3-methoxybenzamide

Introduction

This compound (CAS 211374-82-2) is a substituted aromatic amide with potential applications in medicinal chemistry and materials science.[1][2] As with any compound intended for high-level research, unambiguous confirmation of its molecular structure is a prerequisite for understanding its reactivity, bioactivity, and physical properties. This guide provides an in-depth, field-proven methodology for the complete structure elucidation of this molecule.

A notable challenge in characterizing this specific compound is the absence of readily available, published experimental spectra in common databases. Therefore, this guide will adopt a predictive and comparative approach, a common real-world scenario for novel or sparsely documented molecules. We will deduce the expected spectroscopic signatures based on foundational chemical principles and data from closely related analogues. This process not only outlines a path to confirmation but also serves as a self-validating system where each piece of analytical data must logically support the others to build a conclusive structural assignment.

The first step in any structure elucidation is to determine the molecular weight and elemental composition. Electron Ionization Mass Spectrometry (EI-MS) is the classical technique for this purpose, providing a definitive molecular weight and characteristic fragmentation patterns that offer the first clues to the compound's structure.

Predicted Mass Spectrum Analysis

For this compound (C₈H₁₀N₂O₂), the mass spectrum is predicted to show a clear molecular ion peak and a fragmentation pattern characteristic of aromatic amides.[3][4]

-

Molecular Ion (M⁺•): The molecular ion peak is the most critical piece of data. It should be observed at a mass-to-charge ratio (m/z) of 166 , corresponding to the nominal mass of the molecule. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₈H₁₀N₂O₂) with a predicted exact mass of 166.0742.

-

Key Fragmentation Pathways: Aromatic amides typically undergo α-cleavage at the carbonyl group.[5][6] The major predicted fragmentation steps are:

-

Loss of •NH₂: Cleavage of the C-N bond to lose an amino radical (•NH₂, 16 Da), resulting in a prominent benzoyl cation fragment at m/z 149/150 .

-

Loss of CONH₂: Loss of the entire carbamoyl group (•CONH₂, 44 Da) leads to a fragment at m/z 122 .

-

Further Fragmentation: The benzoyl cation (m/z 150) can subsequently lose a molecule of carbon monoxide (CO, 28 Da) to form a phenyl cation at m/z 122 .

-

These key fragments provide strong evidence for the benzamide core structure.

Table 1: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (Predicted) | Identity | Rationale |

|---|---|---|

| 166 | [M]⁺• | Molecular Ion |

| 150 | [M - NH₂]⁺ | Loss of amino radical from amide |

| 122 | [M - CONH₂]⁺ or [M - NH₂ - CO]⁺ | Loss of carbamoyl radical or subsequent loss of CO |

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. Each group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." For a solid sample like this compound, the spectrum can be obtained from a KBr pellet or a thin solid film.

Predicted IR Absorption Bands

The structure contains four key functional groups whose vibrations are readily identifiable: a primary aromatic amine (-NH₂), a primary amide (-CONH₂), an aromatic ether (-OCH₃), and the benzene ring itself.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |

|---|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Confirms the presence of the -NH₂ group. Two distinct sharp bands are expected. |

| 3350 - 3180 | Asymmetric & Symmetric N-H Stretch | Primary Amide (-CONH₂) | Confirms the amide group. Often appears as two bands, potentially overlapping with the amine stretches. |

| ~1660 | C=O Stretch (Amide I band) | Amide (-CONH₂) | A very strong and sharp absorption, highly characteristic of a carbonyl group in an amide. |

| 1620 - 1580 | N-H Bend | Primary Amine & Amide | Bending vibration confirms the N-H bonds. |

| 1600, 1500, 1450 | C=C Stretch | Aromatic Ring | A series of sharp peaks confirming the presence of the benzene ring. |

| 1275 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether (-OCH₃) | Strong absorption confirming the methoxy group attached to the aromatic ring. |

| 1050 - 1010 | Symmetric C-O-C Stretch | Aryl Ether (-OCH₃) | Confirms the aryl ether linkage. |

The combination of strong absorptions for N-H, C=O, and C-O-C functionalities provides a rapid and reliable confirmation of the key functional groups required by the proposed structure.[7][8]

Part 3: The Blueprint - Connectivity Mapping with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns in both ¹H (proton) and ¹³C (carbon) NMR spectra, the complete carbon-hydrogen framework can be assembled.

The following predictions are based on established substituent chemical shift (SCS) additivity rules for substituted benzenes.[9][10][11]

Predicted ¹H NMR Spectrum (in DMSO-d₆)

The ¹H NMR spectrum is expected to show signals for three distinct aromatic protons, the amine and amide protons, and the methoxy protons.

Table 3: Predicted ¹H NMR Signal Assignments for this compound

| Label | Proton Type | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|---|

| H-5 | Aromatic | ~6.8 | Doublet (d) | 1H | Ortho to the strong electron-donating -NH₂ group, resulting in significant upfield shift. Coupled only to H-6. |

| H-6 | Aromatic | ~7.2 | Doublet of Doublets (dd) | 1H | Ortho to the -CONH₂ group and meta to -NH₂. Coupled to both H-5 and H-2. |

| H-2 | Aromatic | ~7.4 | Doublet (d) | 1H | Ortho to the -OCH₃ group and meta to -CONH₂. Expected to be the most downfield aromatic proton. Coupled only to H-6. |

| -OCH₃ | Methoxy | ~3.8 | Singlet (s) | 3H | Characteristic sharp signal for a methoxy group attached to an aromatic ring. |

| -NH₂ | Amine | ~5.0 | Broad Singlet (br s) | 2H | Chemical shift is variable; protons are exchangeable. Broadened due to quadrupole effects and exchange. |

| -CONH₂ | Amide | ~7.0 & ~7.5 | Two Broad Singlets (br s) | 2H | Amide protons are often diastereotopic and appear as two separate, broad signals. |

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

The proton-decoupled ¹³C NMR spectrum is predicted to show 8 distinct signals, corresponding to the 8 unique carbon atoms in the molecule.

Table 4: Predicted ¹³C NMR Signal Assignments for this compound

| Carbon | Predicted Shift (δ, ppm) | Rationale |

|---|---|---|

| -C=O | ~168 | The amide carbonyl carbon is characteristically deshielded and appears far downfield. |

| C-4 | ~148 | Aromatic carbon attached to the electron-donating -NH₂ group. |

| C-3 | ~147 | Aromatic carbon attached to the electron-donating -OCH₃ group. |

| C-1 | ~128 | Quaternary aromatic carbon attached to the -CONH₂ group. |

| C-6 | ~118 | Aromatic CH carbon ortho to the -CONH₂ group. |

| C-2 | ~112 | Aromatic CH carbon ortho to the -OCH₃ group. |

| C-5 | ~110 | Aromatic CH carbon ortho to the -NH₂ group, expected to be the most shielded aromatic carbon. |

| -OCH₃ | ~56 | Characteristic chemical shift for a methoxy carbon. |

Part 4: The Gold Standard - Definitive Confirmation by X-ray Crystallography

While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof.[12] This technique determines the precise three-dimensional arrangement of atoms in the solid state.

Methodology Overview

-

Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal (typically >0.1 mm) of the compound, often by slow evaporation from a suitable solvent.[13]

-

Data Collection: The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern of reflections is recorded.

-

Structure Solution & Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. This map is then refined to yield the final structure with high precision.

A successful crystallographic analysis would provide definitive data on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding between the amide and amine groups), leaving no doubt as to the compound's identity and constitution.

Part 5: Integrated Strategy & Visualization

The power of this multi-technique approach lies in its self-validating nature. Each piece of data corroborates the others, building a robust and undeniable structural proof.

Logical Workflow Diagram

Caption: A logical workflow for the elucidation of molecular structures.

Data Synthesis Diagram

Caption: Logical relationships between spectral data and structural features.

Part 6: Experimental Protocols

The following are generalized, field-proven protocols for acquiring the necessary data. Instrument-specific parameters may require optimization.

Protocol 1: Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve ~1 mg of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane).

-

Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC) inlet.

-

Ionization: Utilize a standard electron ionization (EI) source, typically at 70 eV.

-

Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).

-

Data Processing: Identify the molecular ion peak and analyze the fragmentation pattern, comparing it to predicted pathways and library spectra of similar compounds.[14]

Protocol 2: Infrared Spectroscopy (Thin Solid Film)

-

Sample Preparation: Place approximately 10-20 mg of the solid compound into a small vial.[5]

-

Dissolution: Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to completely dissolve the solid.

-

Film Casting: Transfer one or two drops of the resulting solution onto the surface of a single, clean NaCl or KBr salt plate.

-

Evaporation: Allow the solvent to evaporate completely in a fume hood, leaving a thin, even film of the solid compound on the plate.

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the salt plate thoroughly with dry acetone and return it to a desiccator for storage.[5]

Protocol 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of a deuterated solvent (DMSO-d₆ is a good choice for this compound due to its polarity).

-

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for optimal magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and typically 8 to 16 scans.

-

Process the spectrum with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (DMSO at δ ~2.50 ppm).

-

Integrate all signals and analyze chemical shifts and coupling patterns.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (often several hundred to thousands) due to the low natural abundance of ¹³C.

-

Process the spectrum and reference it to the solvent peak (DMSO-d₆ at δ ~39.5 ppm).

-

References

-

Chiu, W. C., & Kuo, Y. H. (2020). GC-MS Based Metabolite Profile and Bioactivity of Extracts from Flowers of Pterocarpus indicus. Molecules, 25(12), 2843. Available at: [Link]

-

Diehl, P., & Leipert, T. (1964). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 36(3), 584-589. Available at: [Link]

-

Stenutz, R. (n.d.). NMR chemical shift prediction of benzenes. Stenutz. Available at: [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]

-

de Oliveira, D. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(40), 22693-22701. Available at: [Link]

-

LibreTexts Chemistry. (2023). X-ray Crystallography. Available at: [Link]

-

NIST. (n.d.). Benzamide. NIST Chemistry WebBook. Available at: [Link]

-

Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Available at: [Link]

-

Pharmaffiliates. (n.d.). CAS No : 211374-82-2 | Product Name : this compound. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of 4-amino salicylic acid. Available at: [Link]

-

Chemspace. (n.d.). This compound. Available at: [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

YouTube. (2021). PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

-

NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 3-Amino-4-methoxybenzamide. Available at: [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum. Available at: [Link]

-

NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Available at: [Link]

-

MDPI. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). 3-Amino-4-methoxybenzamide. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-3-methoxybenzaldehyde. Available at: [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR Spectra of 4-amino salicylic acid. Available at: [Link]

Sources

- 1. CAS 211374-82-2: this compound | CymitQuimica [cymitquimica.com]

- 2. scbt.com [scbt.com]

- 3. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-Methoxybenzamide(3424-93-9) IR Spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. stenutz.eu [stenutz.eu]

- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 12. This compound,211374-82-2-Amadis Chemical [amadischem.com]

- 13. Human Metabolome Database: 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686) [hmdb.ca]

- 14. Benzamide [webbook.nist.gov]

4-Amino-3-methoxybenzamide (CAS: 211374-82-2): A Strategic Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of 4-Amino-3-methoxybenzamide, a key chemical intermediate whose structural features are of significant interest in pharmaceutical research and development.[1] We will delve into its physicochemical properties, present a validated synthesis and purification protocol, detail robust analytical methodologies for its characterization, and explore its strategic applications as a core scaffold in drug discovery. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this molecule's potential.

Core Molecular Profile and Physicochemical Properties

This compound is an aromatic organic compound featuring a benzamide core.[1] The strategic placement of an amino group at the 4-position and a methoxy group at the 3-position creates a unique electronic and steric profile. The amino group provides a nucleophilic handle for subsequent chemical modifications, while the electron-donating methoxy group modulates the reactivity and physicochemical properties of the aromatic ring, such as lipophilicity and hydrogen bonding capacity. These features make it a valuable starting material for creating libraries of compounds in drug discovery programs.[1][2]

Table 1: Physicochemical and Identification Properties

| Property | Value | Source(s) |

| CAS Number | 211374-82-2 | [3][4][5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [3][4][6] |

| Molecular Weight | 166.18 g/mol | [3][4][5] |

| Appearance | Pale beige to white solid/powder | [1] |

| Purity | Typically available at ≥95% | [1][5] |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)N)N | [6] |

| InChI Key | IMIFTBDWIPJACS-UHFFFAOYSA-N | [6] |

Synthesis and Purification Workflow

The most direct and reliable synthesis of this compound involves the reduction of its nitro precursor, 3-methoxy-4-nitrobenzamide. This approach is favored due to the commercial availability of the starting material and the high efficiency of aromatic nitro group reductions.

Causality in Experimental Design

The choice of a reducing agent is critical and depends on factors like scale, cost, and functional group tolerance. While catalytic hydrogenation (H₂/Pd-C) is clean, it requires specialized pressure equipment. Tin(II) chloride (SnCl₂) in the presence of a strong acid like HCl is a classic, robust, and highly effective method for this transformation on a laboratory scale. The acidic environment protonates the nitro group, facilitating its reduction by the metal salt, and also ensures the resulting aromatic amine is solubilized as its hydrochloride salt, which often aids in separation from non-basic impurities.

Detailed Synthesis Protocol: Reduction of 3-Methoxy-4-nitrobenzamide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 3-methoxy-4-nitrobenzamide (1.0 eq) in ethanol or a mixture of ethanol and water.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the suspension. Slowly add concentrated hydrochloric acid (HCl) while stirring. The reaction is exothermic and may require an ice bath to maintain control.

-

Reaction Execution: Heat the reaction mixture to reflux (typically 70-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (usually 2-4 hours).

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9). This step is crucial as it deprotonates the amine hydrochloride salt to the free amine, which will precipitate out of the aqueous solution.

-

Extraction: Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane (3x volumes). The choice of solvent is based on the product's polarity and ability to form a clean separation from the aqueous layer.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to achieve high purity.

Diagram: Synthesis Workflow

Caption: Synthetic workflow for this compound.

Analytical Characterization Protocols

Verifying the identity, purity, and stability of a chemical intermediate is paramount. The following are standard, field-proven protocols for the analytical characterization of this compound.

Protocol 1: Purity Assessment by Reversed-Phase HPLC

Rationale: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules. It separates compounds based on their hydrophobicity. The C18 stationary phase retains the analyte, which is then eluted by a polar mobile phase. Purity is determined by the relative area of the main peak.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute to a working concentration of ~50-100 µg/mL with the mobile phase.

-

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV-Vis Diode Array Detector (DAD) at 254 nm and 280 nm. The choice of wavelength is based on the strong UV absorbance of the substituted benzene ring.

-

Injection Volume: 10 µL.

-

-

Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 2: Identity Confirmation by LC-MS

Rationale: Liquid Chromatography-Mass Spectrometry (LC-MS) provides unequivocal confirmation of a compound's identity by measuring its molecular weight. Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, typically yielding the protonated molecular ion [M+H]⁺.

Methodology:

-

LC Setup: Use the same HPLC method as described above or a faster gradient for rapid analysis.

-

Mass Spectrometer Settings (ESI Positive Mode):

-

Ionization Mode: ESI+. This mode is chosen because the amino group is readily protonated.

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Gas Flow (Nitrogen): Desolvation gas at 600 L/hr.

-

Scan Range: m/z 50-500.

-

-

Data Analysis: Analyze the mass spectrum corresponding to the main LC peak. The expected mass for the protonated molecule [C₈H₁₀N₂O₂ + H]⁺ is approximately 167.18 m/z.

Diagram: Analytical Workflow

Caption: Integrated analytical workflow for compound validation.

Strategic Applications in Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold. The primary amine at the 4-position is a powerful synthetic handle that allows for the introduction of diverse functionalities, enabling systematic exploration of a target's chemical space.

Scaffold for Structure-Activity Relationship (SAR) Studies

The compound is an ideal starting point for building libraries of drug candidates. The amino group can be readily acylated, sulfonated, or reductively aminated to append different pharmacophoric elements. For example, reacting it with various sulfonyl chlorides or carboxylic acids can generate extensive libraries of sulfonamides and amides, respectively. This approach has been successfully used to develop potent and selective enzyme inhibitors.[2][7] The methoxy group provides a steric and electronic bias that can be crucial for orienting the molecule within a protein's binding pocket and improving pharmacokinetic properties.[2]

Diagram: Application in Scaffold-Based Drug Discovery

Caption: Use of the core scaffold in discovery chemistry.

Safety, Handling, and Storage

While specific toxicological data for this compound is limited, data from closely related aminobenzamide and anisole derivatives suggest that it should be handled with appropriate care.[8][9]

Table 2: Handling and Safety Recommendations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles. | To prevent skin and eye contact. Related compounds are known to cause skin and serious eye irritation.[8][9] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust. | To prevent respiratory tract irritation.[8] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. | To prevent degradation from moisture and air.[8][10] |

| Incompatibilities | Keep away from strong oxidizing agents and strong acids. | To avoid vigorous or uncontrolled chemical reactions.[10] |

| First Aid (Eyes) | Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention. | Standard procedure for eye irritants.[8] |

| First Aid (Skin) | Wash off with soap and plenty of water. Seek medical attention if irritation persists. | To remove the compound and mitigate skin irritation.[8] |

References

- 1. CAS 211374-82-2: this compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. CAS 211374-82-2 | 4648-1-0N | MDL MFCD18338357 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 7. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

physical and chemical properties of 4-Amino-3-methoxybenzamide

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Amino-3-methoxybenzamide (CAS No. 211374-82-2). As a crucial resource for researchers, scientists, and professionals in drug development, this document synthesizes available data and outlines standardized methodologies for its characterization. Due to the limited publicly available experimental data for this specific isomer, this guide also details robust protocols for determining its key physicochemical parameters, ensuring a self-validating system for laboratory investigation.

Introduction and Structural Elucidation

This compound is an aromatic organic compound featuring a benzamide core substituted with an amino (-NH₂) group and a methoxy (-OCH₃) group.[1] The precise arrangement of these functional groups on the benzene ring dictates its chemical reactivity, physical properties, and potential biological activity. Its molecular formula is C₈H₁₀N₂O₂ and it has a molecular weight of 166.18 g/mol .[2][3][4]

The structural framework suggests a molecule with moderate polarity, stemming from the presence of the polar amino and amide functionalities, alongside the aromatic ring. This structural characteristic is anticipated to influence its solubility in various organic and aqueous solvents.[1] Its potential for hydrogen bonding, due to the amino and amide groups, further contributes to its physicochemical profile.

Physicochemical Properties

A thorough understanding of the physical properties of this compound is fundamental for its application in research and development, including formulation, purification, and quality control.

Summary of Physical Data

The following table summarizes the available and unavailable physical property data for this compound. The lack of specific experimental data in the public domain underscores the importance of the standardized protocols detailed in the subsequent sections.

| Property | Value | Source(s) |

| CAS Number | 211374-82-2 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2][3][4][5] |

| Molecular Weight | 166.18 g/mol | [3][4] |

| Appearance | Pale beige powder (from supplier data) | [1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | [7] |

| Solubility | Data not available | |

| pKa | Data not available |

Experimental Protocol for Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, whereas a broad range often indicates the presence of impurities.

Principle: The melting point is determined by heating a small, powdered sample in a capillary tube and observing the temperature range over which the solid transitions to a liquid.

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Initiate rapid heating to approximately 20°C below the anticipated melting point (if a preliminary rough measurement is performed). Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.

-

Observation: Carefully observe the sample through the magnified eyepiece.

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Chemical Properties and Reactivity

The chemical behavior of this compound is governed by its functional groups: the aromatic amine, the methoxy ether, and the primary amide.

-

Amino Group: The primary amino group imparts basic properties to the molecule and is susceptible to reactions such as diazotization, acylation, and alkylation. It can also be oxidized.

-

Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring, directing electrophilic substitution to the positions ortho and para to it.

-

Amide Group: The amide functionality is relatively stable but can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions with heating.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution reactions, with the positions of substitution influenced by the existing amino and methoxy groups.

Solubility Profile and Determination

The solubility of a compound is a key parameter in drug development, affecting its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted Solubility: Based on its structure, this compound is expected to have low solubility in nonpolar solvents like hexane and higher solubility in polar protic and aprotic solvents such as ethanol, methanol, DMSO, and DMF. Its solubility in aqueous solutions is likely pH-dependent due to the basic amino group.

Experimental Protocol for Solubility Determination:

-

Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Sample Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a series of vials.

-

Solvent Addition: Add a measured volume of the selected solvent to each vial in incremental portions.

-

Equilibration: Vigorously shake or vortex each vial after each solvent addition and allow it to equilibrate. Sonication can be used to aid dissolution.

-

Observation: Visually inspect for the complete dissolution of the solid.

-

Quantification: For quantitative analysis, prepare saturated solutions, filter to remove undissolved solid, and determine the concentration of the solute in the filtrate using a suitable analytical technique such as UV-Vis spectroscopy or HPLC.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural confirmation and purity assessment of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

-

Aromatic Protons: Signals corresponding to the protons on the benzene ring are expected in the aromatic region (typically 6.0-8.0 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, triplets).

-

Amine Protons: A broad singlet corresponding to the -NH₂ protons is anticipated, with its chemical shift being concentration and solvent-dependent.

-

Amide Protons: Two distinct signals for the -CONH₂ protons may be observed due to restricted rotation around the C-N bond, appearing as broad singlets.

-

Methoxy Protons: A sharp singlet for the -OCH₃ protons is expected in the upfield region (around 3.8-4.0 ppm).

¹³C NMR (Carbon NMR):

-

The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically >160 ppm) and the aromatic carbons.

Experimental Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved; filtration through a small plug of glass wool may be necessary to remove any particulate matter.

-

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument will be locked onto the deuterium signal of the solvent and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected IR Absorptions:

-

N-H Stretching (Amine and Amide): Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the N-H bonds.

-

C=O Stretching (Amide): A strong absorption band around 1680-1630 cm⁻¹ (Amide I band).

-

N-H Bending (Amide): An absorption band around 1640-1550 cm⁻¹ (Amide II band).

-

C-O Stretching (Ether): An absorption in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.

-

C-N Stretching (Amine): Absorptions in the 1350-1250 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1600-1450 cm⁻¹ region.

Experimental Protocol for IR Analysis (ATR):

-

Sample Preparation: Place a small amount of the powdered this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) after the measurement.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

Expected UV-Vis Absorption: this compound, being an aromatic compound with chromophoric groups, is expected to exhibit strong UV absorption. The exact λmax will depend on the solvent used.

Experimental Protocol for UV-Vis Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a known concentration.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic amines and amides should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

Conclusion

This compound is a valuable compound for research and development, particularly in the pharmaceutical and chemical industries. This guide provides the foundational knowledge of its known properties and establishes a framework of standardized experimental protocols for its comprehensive characterization. The application of these methodologies will enable researchers to generate reliable and reproducible data, furthering the understanding and potential applications of this molecule.

References

-

ChemWhat. (n.d.). This compound CAS#: 211374-82-2. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 6, 2026, from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

-

Chemspace. (n.d.). This compound. Retrieved January 6, 2026, from [Link]

Sources

- 1. CAS 211374-82-2: this compound | CymitQuimica [cymitquimica.com]

- 2. 211374-82-2|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. chemwhat.com [chemwhat.com]

- 6. This compound - C8H10N2O2 | CSSB00011850419 [chem-space.com]

- 7. arctomsci.com [arctomsci.com]

- 8. CAS 211374-82-2 | 4648-1-0N | MDL MFCD18338357 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. This compound | 211374-82-2 [chemicalbook.com]

An In-Depth Technical Guide on the Potential Biological Activity of 4-Amino-3-methoxybenzamide: A Scaffold for Therapeutic Innovation

Executive Summary

4-Amino-3-methoxybenzamide is a simple yet intriguing molecule, primarily recognized in chemical literature as a building block for more complex pharmacologically active compounds. However, a deeper analysis of its core structure—the benzamide scaffold—reveals a significant, largely untapped potential for direct biological activity. This guide moves beyond its established role as a synthetic intermediate to explore its plausible therapeutic applications, grounded in robust chemoinformatic analysis, evidence from structural analogs, and proposed validation workflows. We will dissect its potential as an anticancer agent through Poly(ADP-ribose) polymerase (PARP) inhibition and as a neuroleptic agent via dopamine receptor antagonism. This document is intended for researchers, medicinal chemists, and drug development professionals, providing the scientific rationale and detailed experimental frameworks necessary to investigate this compound as a lead compound for novel therapeutics.

Introduction: Re-examining a Precursor Molecule

In the vast landscape of medicinal chemistry, some molecules are relegated to the role of unsung heroes—essential intermediates on the path to well-known drugs, yet rarely investigated for their own intrinsic properties. This compound is one such molecule. While its utility in the synthesis of atypical antipsychotics like amisulpride is documented, the scientific literature is conspicuously sparse regarding its own biological effects.

This guide posits that the structural features of this compound—specifically the benzamide moiety which is a known key pharmacophore—warrant a dedicated investigation into its potential bioactivity. The benzamide scaffold is a privileged structure in drug discovery, forming the backbone of numerous approved drugs. This suggests that this compound may not be an inert precursor, but rather a molecule with latent therapeutic potential. We will explore two primary hypotheses based on compelling evidence from structurally related compounds:

-

Potential as a PARP Inhibitor: The benzamide core is crucial for the activity of several potent PARP inhibitors used in oncology.

-

Potential as a Dopamine Receptor Antagonist: Its close structural relationship to substituted benzamide antipsychotics suggests a possible role in modulating dopaminergic pathways.

This document will provide the foundational knowledge and actionable experimental protocols to test these hypotheses, transforming this compound from a simple reagent into a subject of serious drug discovery research.

Physicochemical and Structural Profile

A molecule's biological potential is fundamentally linked to its chemical structure and properties. Understanding these characteristics is the first step in predicting its interactions with biological targets.

| Property | Value | Source |

| CAS Number | 211374-82-2 | [1] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1] |

| Molecular Weight | 166.18 g/mol | [1] |

| IUPAC Name | This compound | |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)N)N | [2] |

Key Structural Features for Bioactivity:

-

Benzamide Core: This rigid aromatic ring and its attached amide group serve as a robust scaffold. The amide group is an excellent hydrogen bond donor and acceptor, critical for binding to the active sites of many enzymes and receptors.

-

4-Amino Group: This primary amine can act as a hydrogen bond donor and a site for further chemical modification to explore structure-activity relationships (SAR).

-

3-Methoxy Group: This group influences the electronic properties of the aromatic ring and can participate in van der Waals interactions within a binding pocket. Its position ortho to the amino group can also influence the planarity and conformation of the molecule.

Potential Anticancer Activity via PARP Inhibition

A highly promising avenue of investigation for this compound is its potential role as a Poly(ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are central to the repair of DNA single-strand breaks (SSBs). Inhibiting PARP in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, leads to an accumulation of irreparable double-strand breaks and subsequent cell death—a concept known as synthetic lethality.[3][4]

Mechanistic Rationale and Evidence from Analogs

The benzamide moiety is a well-established pharmacophore for PARP-1 inhibition, forming key interactions within the enzyme's catalytic pocket.[3] Numerous studies have demonstrated that novel benzamide derivatives can exhibit potent PARP-1 inhibitory and anticancer activities.[4][5][6] For instance, a series of benzamide derivatives containing benzamidophenyl and phenylacetamidophenyl scaffolds showed excellent PARP-1 inhibitory effects, with one compound exhibiting an IC₅₀ of 0.25 nM and potent activity against human colorectal cancer cells.[6] Another study identified a novel hydroxybenzamide derivative with a significant PARP-1 inhibitory capacity (IC₅₀ value of 3.2 μM).[3]

These findings strongly support the hypothesis that the core this compound structure could serve as a foundational scaffold for PARP inhibition.

Proposed Experimental Workflow for Validation

To empirically determine the PARP-1 inhibitory potential of this compound, a multi-step experimental approach is necessary.

Caption: Experimental workflow for evaluating PARP-1 inhibitory activity.

Detailed Protocol: In Vitro PARP-1 Inhibition Assay

This protocol describes a colorimetric assay to quantify the PARP-1 inhibitory activity of this compound.

Principle: The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, which is catalyzed by PARP-1. Inhibition of PARP-1 results in a reduced signal.

Materials:

-

Recombinant Human PARP-1 Enzyme

-

Histone-coated 96-well plate

-

Biotinylated NAD+

-

Activated DNA (for PARP-1 activation)

-

This compound (test compound)

-

Olaparib (positive control inhibitor)

-

Streptavidin-HRP and colorimetric substrate (TMB)

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in assay buffer.

-

Reaction Setup: To the histone-coated wells, add 50 µL of reaction buffer containing activated DNA and the PARP-1 enzyme.

-

Inhibitor Addition: Add 10 µL of the diluted test compound, positive control (Olaparib), or vehicle (DMSO) to the respective wells. Incubate for 10 minutes at room temperature.

-

Initiate Reaction: Add 40 µL of biotinylated NAD+ to all wells to start the PARP reaction. Incubate for 60 minutes at 37°C.

-

Detection:

-

Wash the plate 3 times with wash buffer to remove unincorporated reagents.

-

Add 100 µL of Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.

-

Wash the plate again 3 times.

-

Add 100 µL of TMB substrate and incubate in the dark until color develops (15-30 minutes).

-

-

Data Acquisition: Add 100 µL of stop solution. Measure the absorbance at 450 nm using a plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Potential Neuroleptic Activity via Dopamine Receptor Antagonism

The structural similarity of this compound to a class of atypical antipsychotics known as substituted benzamides provides a strong rationale for investigating its potential as a dopamine receptor antagonist.[7] These drugs, including amisulpride, primarily exert their therapeutic effects by blocking dopamine D2 and D3 receptors.[7][8]

Structural Analogy and Mechanistic Rationale

Amisulpride is a potent antagonist of D2 and D3 receptors, used to treat both positive and negative symptoms of schizophrenia.[8] Its synthesis often involves precursors that are structurally very similar to this compound.[9][10] The core benzamide structure is critical for binding to the dopamine receptor. Studies on related benzamide derivatives have shown that modifications to the substituents on the aromatic ring and the amide nitrogen play a critical role in determining affinity and selectivity for D2, D3, and D4 receptor subtypes.[11][12] This suggests that this compound itself may possess an inherent affinity for these receptors.

Proposed Experimental Workflow for Validation

A standard and direct method to assess the interaction of a compound with a specific receptor is a competitive radioligand binding assay.

Caption: A generalized workflow for in silico bioactivity prediction.

A molecular docking study, for example, could computationally place this compound into the crystal structure of PARP-1 or the D2 receptor. By calculating the binding energy and analyzing the interactions (e.g., hydrogen bonds, hydrophobic interactions), one can predict its binding affinity and mode. [13]This information is invaluable for guiding which experimental assays are most likely to yield positive results.

Conclusion and Future Directions

While this compound has historically been viewed through the narrow lens of a chemical reagent, a critical analysis of its structure suggests a molecule of untapped potential. The evidence from numerous analogs strongly supports the hypotheses that it may exhibit clinically relevant activity as both a PARP inhibitor and a dopamine receptor antagonist. Its simple structure provides an excellent starting point for a medicinal chemistry program, where the amino and amide functionalities can be readily modified to optimize potency, selectivity, and pharmacokinetic properties.

This guide provides the scientific rationale and robust, validated protocols for an initial investigation into its biological activities. The proposed workflows in PARP inhibition and dopamine receptor binding represent the logical first steps in characterizing this compound. Positive results from these assays would warrant further investigation, including:

-

Screening against a broader panel of cancer cell lines or receptor subtypes.

-

Initiating a structure-activity relationship (SAR) study by synthesizing and testing a library of derivatives.

-

Conducting in vivo studies in relevant animal models to assess efficacy and safety.

By shifting the perspective on this compound from a mere intermediate to a potential lead compound, new and unforeseen opportunities in oncology and neuroscience may be unlocked.

References

-

Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors. (2017). Chemical Biology & Drug Design. Available at: [Link]

-

Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold. (2022). Polycyclic Aromatic Compounds. Available at: [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). ResearchGate. Available at: [Link]

-

Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

-

Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. (2011). Chemical Biology & Drug Design. Available at: [Link]

-

Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds. (1999). Journal of Medicinal Chemistry. Available at: [Link]

-

Dopamine D3 and D4 Receptor Antagonists: Synthesis and Structure−Activity Relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl)amino]-2-methoxybenzamide (YM-43611) and Related Compounds. (1999). Journal of Medicinal Chemistry. Available at: [Link]

-

Synthesis of amisulpride. (2006). ResearchGate. Available at: [Link]

-

Amisulpride. PubChem. Available at: [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). ResearchGate. Available at: [Link]

-

Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). Molecules. Available at: [Link]

-

Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent. (2020). Drug Design, Development and Therapy. Available at: [Link]

- Process for preparation of amisulpride. (2013). Google Patents.

- An improved process for preparation of amisulpride. (2011). Google Patents.

-

Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. (2021). ResearchGate. Available at: [Link]

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (2019). RASĀYAN Journal of Chemistry. Available at: [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). Molecules. Available at: [Link]

-

4-Amino-3-methoxybenzaldehyde. PubChem. Available at: [Link]

-

Primary amino acid derivatives: substitution of the 4'-N'-benzylamide site in (R)-N'-benzyl 2-amino-3-methylbutanamide, (R)-N'-benzyl 2-amino-3,3-dimethylbutanamide, and (R)-N'-benzyl 2-amino-3-methoxypropionamide provides potent anticonvulsants with pain-attenuating properties. (2011). Journal of Medicinal Chemistry. Available at: [Link]

-

Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. (2021). Molecules. Available at: [Link]

-

A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (2024). Biomolecules. Available at: [Link]

-

Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. (2024). Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

3-Amino-4-methoxybenzamide. NIST WebBook. Available at: [Link]

-

Dopamine D3/D2 Receptor Antagonist PF-4363467 Attenuates Opioid Drug-Seeking Behavior without Concomitant D2 Side Effects. (2017). ACS Chemical Neuroscience. Available at: [Link]

-

An Integrated Comprehensive Peptidomics and In Silico Analysis of Bioactive Peptide-Rich Milk Fermented by Three Autochthonous Cocci Strains. (2023). Foods. Available at: [Link]

-

Novel dopamine receptor 3 antagonists inhibit the growth of primary and temozolomide resistant glioblastoma cells. (2021). PLOS ONE. Available at: [Link]

-

The Natural Protoalkaloid Methyl-2-Amino-3-Methoxybenzoate (MAM) Alleviates Positive as well as Cognitive Symptoms in Rat and Mouse Schizophrenia Models. (2020). International Journal of Molecular Sciences. Available at: [Link]

-

Characterization and Classification In Silico of Peptides with Dual Activity (Antimicrobial and Wound Healing). (2024). International Journal of Molecular Sciences. Available at: [Link]

-

The Lethal Effect of a Benzamide Derivative, 3-Methoxybenzamide, Can Be Suppressed by Mutations within a Cell Division Gene, ftsZ, in Bacillus subtilis. (1998). Journal of Bacteriology. Available at: [Link]

-

Dopamine antagonist. Wikipedia. Available at: [Link]

-

In Silico Prediction of Tetrastatin-Derived Peptide Interactions with αvβ3 and α5β1 Integrins. (2024). International Journal of Molecular Sciences. Available at: [Link]

-

In silico analysis of novel dipeptidyl peptidase-IV inhibitory peptides released from Macadamia integrifolia antimicrobial protein 2 (MiAMP2) and the possible pathways involved in diabetes protection. (2022). Food & Function. Available at: [Link]

-

Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. (1987). Journal of Medicinal Chemistry. Available at: [Link]

-

Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. (2022). Molecules. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 4-Amino-3-methoxybenzaldehyde | C8H9NO2 | CID 19765052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Novel Benzamide Derivatives: Synthesis and Bioactivity as Potent PARP‐1 Inhibitors | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dopamine antagonist - Wikipedia [en.wikipedia.org]

- 8. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amisulpride synthesis - chemicalbook [chemicalbook.com]

- 11. Dopamine D3 and D4 receptor antagonists: synthesis and structure--activity relationships of (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4- [(cyclopropylcarbonyl) amino]-2-methoxybenzamide (YM-43611) and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Amino-3-methoxybenzamide Derivatives and Analogs: Synthesis, SAR, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-amino-3-methoxybenzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of a diverse range of therapeutic agents. Its unique electronic and structural features, including a hydrogen bond donor (amino group), a hydrogen bond acceptor (amide carbonyl), and a methoxy group that influences conformation and solubility, make it an attractive starting point for designing targeted inhibitors and modulators of biological pathways. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound derivatives. We will delve into detailed synthetic methodologies, explore the causal relationships behind experimental design, and present established protocols for biological evaluation, offering field-proven insights for researchers in drug discovery and development.

The this compound Core: A Foundation for Drug Design

This compound (CAS No: 211374-82-2, Molecular Formula: C₈H₁₀N₂O₂) is an aromatic organic compound that has garnered significant interest as a key building block in the synthesis of novel bioactive molecules.[1] The strategic placement of the amino, methoxy, and benzamide functionalities provides a three-dimensional framework that can be tailored to interact with specific biological targets. The amino group often serves as a crucial anchor or can be readily modified to introduce diverse substituents. The methoxy group can influence the molecule's lipophilicity and metabolic stability, while the benzamide portion provides a rigid unit capable of participating in critical hydrogen bonding interactions within protein active sites. This inherent versatility has led to its exploration in a wide array of therapeutic areas.

Synthetic Strategies and Derivatization

The synthesis of the this compound core and its subsequent derivatization are central to exploring its chemical space. The choice of synthetic route is often dictated by the desired final substitutions and the commercial availability of starting materials.

General Synthesis of the Core Scaffold

A common and efficient approach to synthesizing the core structure often begins with a more readily available precursor, such as 3-nitro-4-chlorobenzoic acid. This multi-step process involves sequential reactions to introduce the methoxy group, form the amide, and finally, reduce the nitro group to the key amine.

Caption: General synthetic workflow for 3-Amino-4-methoxybenzanilide.[2]

Experimental Protocol: Synthesis of 3-Amino-4-methoxybenzanilide

This protocol is a representative example adapted from established methodologies.[2]

Step 1: Preparation of 3-Nitro-4-chlorobenzanilide

-

To a reaction vessel, add 3-nitro-4-chlorobenzoic acid (1 equivalent), a suitable solvent (e.g., dichlorobenzene), and aniline (0.6 equivalents).

-

Add a reaction agent such as triphenyl phosphite (0.1 equivalents).

-

Heat the mixture to reflux (approximately 115-130°C) for 6-7 hours. A Dean-Stark trap can be used to remove water.

-

Cool the reaction mixture and filter the resulting precipitate.

-

Dry the solid to obtain 3-nitro-4-chlorobenzanilide.

Step 2: Preparation of 3-Nitro-4-methoxybenzanilide

-

In a separate vessel, dissolve the 3-nitro-4-chlorobenzanilide (1 equivalent) from Step 1 in methanol.

-

Add an alkaline reagent such as potassium hydroxide (0.22 equivalents).

-

Heat the mixture to reflux for approximately 8 hours.

-

Cool the mixture, filter the precipitate, wash, and dry to yield 3-nitro-4-methoxybenzanilide.[2]

Step 3: Preparation of 3-Amino-4-methoxybenzanilide

-

Suspend the 3-nitro-4-methoxybenzanilide (1 equivalent) from Step 2 in a solvent mixture (e.g., ethanol/water).

-

Add a reducing agent, such as iron powder (Fe) and a catalytic amount of hydrochloric acid (HCl).

-

Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, make it alkaline with a base (e.g., sodium carbonate), and filter through celite to remove iron salts.

-

Evaporate the solvent and purify the crude product by recrystallization or column chromatography to obtain the final 3-amino-4-methoxybenzanilide.

Causality Behind Choices: The use of a nitro-substituted precursor is strategic; the nitro group is a strong electron-withdrawing group that activates the aromatic ring for nucleophilic aromatic substitution (SNAr), facilitating the introduction of the methoxy group. The nitro group is then conveniently converted to the essential amino group in the final step via well-established reduction methods.

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and modifications to the amino and amide functionalities. SAR studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Key Pharmacophoric Features

Analysis of various derivatives reveals a consistent pattern of essential structural features required for biological activity.

Benzamide [label=<

A [label="R1 Group:\nModulates target interaction\nand selectivity.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="4-Amino Group:\nKey H-bond donor.\nOften essential for anchoring.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3-Methoxy Group:\nInfluences conformation,\nsolubility, and metabolism.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Benzamide Moiety:\nRigid scaffold.\nProvides H-bond acceptors/donors.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="R2 Group:\nImpacts potency, ADME\nproperties, and can explore\ndeeper pockets of the target.", shape=box, style="filled,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];

Benzamide -> B [label="Position 4", pos="c,c"]; Benzamide -> C [label="Position 3", pos="c,c"]; Benzamide -> D [label="Core Scaffold", pos="c,c"]; Benzamide -> A [label="Amide N-substituent", pos="c,c"]; Benzamide -> E [label="Amino N-substituent", pos="c,c"]; }

Caption: Key pharmacophoric features of this compound derivatives.

SAR in 12-Lipoxygenase Inhibitors

A study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide-based scaffolds (analogs where the benzamide is replaced by a benzenesulfonamide) provides excellent SAR insights that can be extrapolated to benzamide derivatives.[3]

| Position/Modification | Substituent | Relative Activity (IC₅₀) | Insight |

| Ring A (Vanillyl) | 2-OH | Essential | Removal results in inactive compounds.[3] |